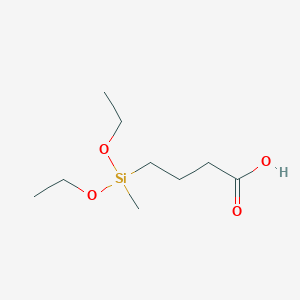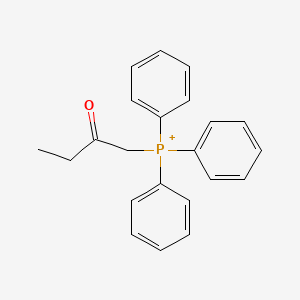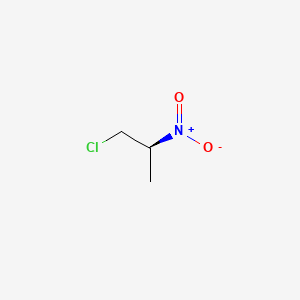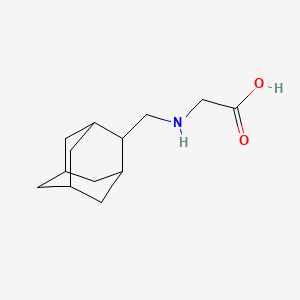
Benzonitrile, 3-((pentylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Pentylamino)methyl)benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a pentylamino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pentylamino)methyl)benzonitrile typically involves the reaction of benzonitrile with pentylamine in the presence of a suitable catalyst. One common method is to use a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 3-((Pentylamino)methyl)benzonitrile may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as ionic liquids as solvents, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Pentylamino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-((Pentylamino)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((Pentylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, with a simpler structure and different reactivity.
3-((Methylamino)methyl)benzonitrile: A similar compound with a methylamino group instead of a pentylamino group.
3-((Ethylamino)methyl)benzonitrile: Another similar compound with an ethylamino group.
Uniqueness
3-((Pentylamino)methyl)benzonitrile is unique due to the presence of the pentylamino group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
90390-01-5 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
3-[(pentylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-2-3-4-8-15-11-13-7-5-6-12(9-13)10-14/h5-7,9,15H,2-4,8,11H2,1H3 |
Clé InChI |
GQJSKTVYAFBAQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC1=CC(=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


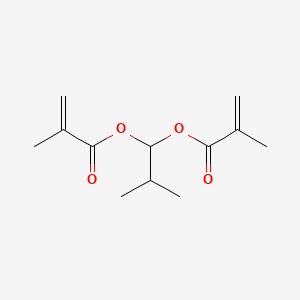

![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
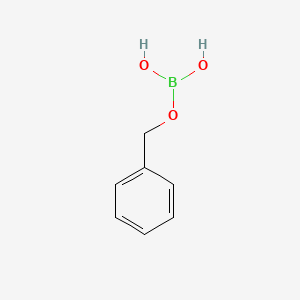
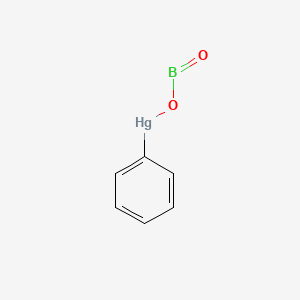
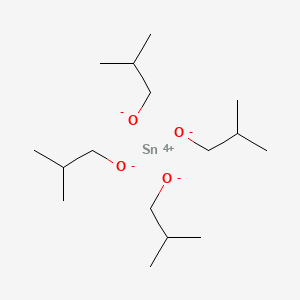
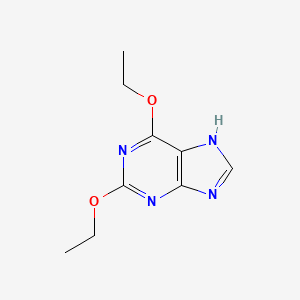
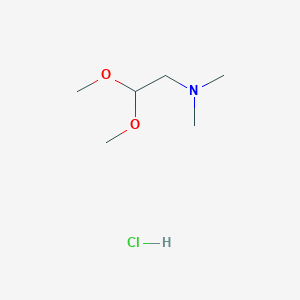
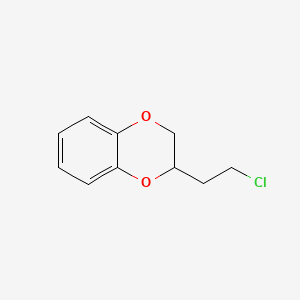
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
